Home > Products > Screening Compounds P131430 > H-Gly-DL-Arg-Gly-DL-Asp-OH
H-Gly-DL-Arg-Gly-DL-Asp-OH -

H-Gly-DL-Arg-Gly-DL-Asp-OH

Catalog Number: EVT-8880605
CAS Number:
Molecular Formula: C14H25N7O7
Molecular Weight: 403.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Gly-DL-Arg-Gly-DL-Asp-OH is a synthetic peptide composed of several amino acids, specifically glycine, arginine, glycine, and aspartic acid. This compound is notable for its role in various biochemical applications, particularly in studies related to cell adhesion and signaling pathways. Its structure allows it to mimic natural ligands that interact with integrin receptors on cell surfaces, facilitating cellular processes such as adhesion, migration, and proliferation.

Source

The peptide is synthesized through established chemical methods, primarily solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acid sequences. The availability of high-quality amino acid derivatives has made the synthesis of such peptides more efficient and cost-effective.

Classification

H-Gly-DL-Arg-Gly-DL-Asp-OH falls under the category of peptides and is classified based on its amino acid composition and sequence. It is often used in biochemical research and has applications in medicinal chemistry and materials science.

Synthesis Analysis

Methods

The primary method for synthesizing H-Gly-DL-Arg-Gly-DL-Asp-OH is solid-phase peptide synthesis. This technique involves the following steps:

  1. Coupling: Each amino acid is activated and sequentially added to a growing peptide chain anchored to a solid resin.
  2. Deprotection: Protective groups on the amino acids are removed to enable the next coupling step.
  3. Cleavage: The completed peptide is cleaved from the resin and purified.

Technical Details

In industrial settings, automated peptide synthesizers are employed to enhance efficiency and yield. These machines can perform multiple synthesis cycles, ensuring high purity of the final product. The choice of coupling reagents, such as HBTU or DIC, plays a critical role in the success of the synthesis process .

Molecular Structure Analysis

Structure

The molecular structure of H-Gly-DL-Arg-Gly-DL-Asp-OH consists of a linear chain of amino acids with specific side chains that contribute to its biochemical properties. The sequence includes:

  • Glycine (Gly)
  • Arginine (Arg)
  • Glycine (Gly)
  • Aspartic Acid (Asp)

Data

The molecular formula can be represented as C12H22N6O6C_{12}H_{22}N_{6}O_{6}. The molecular weight is approximately 306.34 g/mol. The structure features functional groups characteristic of amino acids, including amine (-NH2) and carboxylic acid (-COOH) groups.

Chemical Reactions Analysis

Reactions

H-Gly-DL-Arg-Gly-DL-Asp-OH can participate in various chemical reactions:

  1. Oxidation: Modifications can occur at side chains, particularly involving cysteine or methionine residues.
  2. Reduction: Disulfide bonds within peptides can be reduced to free thiols.
  3. Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Technical Details

Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various amino acid derivatives for substitution reactions .

Mechanism of Action

The mechanism of action for H-Gly-DL-Arg-Gly-DL-Asp-OH primarily involves its interaction with integrin receptors on cell surfaces. This interaction initiates intracellular signaling pathways that regulate essential cellular functions such as:

  • Cell adhesion
  • Migration
  • Proliferation

The specific sequence of the peptide allows it to effectively mimic natural ligands that bind to integrins, influencing cellular behavior .

Physical and Chemical Properties Analysis

Physical Properties

H-Gly-DL-Arg-Gly-DL-Asp-OH typically appears as a white to off-white powder. It is soluble in water and exhibits stability under recommended storage conditions.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 306.34 g/mol
  • Solubility: Soluble in aqueous solutions
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels and temperature variations .
Applications

H-Gly-DL-Arg-Gly-DL-Asp-OH has numerous applications across various scientific fields:

  1. Chemistry: Utilized as a model compound for studying peptide synthesis techniques.
  2. Biology: Important in research related to cell adhesion mechanisms and integrin-mediated signaling pathways.
  3. Medicine: Investigated for potential uses in drug delivery systems and therapeutic applications in wound healing and tissue engineering.
  4. Industry: Employed in developing biomaterials and coatings that promote cell adhesion .

This compound exemplifies the intersection of synthetic chemistry and biological application, highlighting its significance in advancing both scientific research and practical medical applications.

Biological Significance of the Arg-Gly-Asp (RGD) Motif & Its Mimetics

Evolutionary Conservation of RGD Sequences in Integrin-Mediated Signaling Pathways

The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) represents a primordial cell adhesion motif evolutionarily conserved across diverse taxonomic groups, from Drosophila melanogaster to Homo sapiens. This conservation underscores its fundamental role in integrin-mediated extracellular matrix (ECM) recognition and cellular signaling [1] [5]. Integrins—heterodimeric transmembrane receptors comprising 18 α- and 8 β-subunits—utilize the RGD motif as a primary recognition site for ECM proteins, including fibronectin, vitronectin, fibrinogen, osteopontin, and von Willebrand factor [1] [6]. Structural analyses reveal that eight human integrin subtypes (αvβ3, αvβ5, αvβ6, αvβ8, αvβ1, α5β1, α8β1, and αIIbβ3) bind RGD with varying affinities and specificities, facilitating bidirectional "outside-in" and "inside-out" signaling [2] [6].

The Metal Ion-Dependent Adhesion Site (MIDAS) within the β-subunit’s extracellular domain coordinates divalent cations (Mn²⁺, Mg²⁺, Ca²⁺), enabling electrostatic interactions with the aspartic acid carboxyl group of RGD ligands [2]. This interaction triggers large-scale conformational changes in integrins, transitioning from a bent (low-affinity) to an extended (high-affinity) state via a "switchblade" mechanism. This activation enables cytoskeletal linkage and initiates signaling cascades (e.g., MAPK, PI3K/Akt) governing cell survival, proliferation, and migration [6] [10]. Evolutionary pressure has conserved the RGD motif due to its irreplaceable role in embryogenesis, angiogenesis, hemostasis, and tissue repair—processes dysregulated in pathologies like cancer and thrombosis [1] [6].

  • Table 1: Evolutionarily Conserved RGD-Binding Integrins and Their Ligands
    Integrin SubtypePrimary LigandsBiological Functions
    α5β1FibronectinEmbryogenesis, cell migration
    αvβ3Vitronectin, osteopontinAngiogenesis, bone resorption
    αIIbβ3Fibrinogen, vWFPlatelet aggregation, thrombosis
    αvβ6Fibronectin, TGF-βWound healing, epithelial cell migration

Role of RGD Analogues in Disrupting Platelet Aggregation Mechanisms

Synthetic RGD mimetics, including the compound H-Gly-DL-Arg-Gly-DL-Asp-OH, disrupt integrin-mediated platelet aggregation by competitively inhibiting fibrinogen binding to αIIbβ3 (glycoprotein IIb/IIIa) receptors. Platelet activation by agonists like adenosine diphosphate (ADP) triggers a conformational shift in αIIbβ3, enabling fibrinogen cross-linking between adjacent platelets—a final common pathway for thrombus formation [3] [7]. RGD analogues mimic fibrinogen’s RGD sequence, occupying the ligand-binding pocket of αIIbβ3 and sterically hindering fibrinogen engagement [9].

Studies demonstrate that synthetic RGD peptides (e.g., SC-49992) inhibit ADP-induced platelet aggregation in vitro with half-maximal efficacy (ED₅₀) at ~1 µg/mL. In canine models, intravenous infusion reduced platelet deposition on vascular grafts by >90% (p = 0.0006) [3]. The stereochemistry of RGD analogues critically influences efficacy:

  • DL-amino acid incorporation: Enhances metabolic stability and alters backbone conformation, modulating affinity for αIIbβ3 versus other integrins [10].
  • Guanidine modifications: Substituting arginine’s guanidine group with amines (e.g., lysine) boosts selectivity for αIIbβ3 over αvβ3/α5β1, minimizing off-target effects [7] [10].
  • Table 2: Mechanisms of RGD Analogues in Platelet Inhibition
    MechanismBiological ConsequenceExperimental Evidence
    Competitive αIIbβ3 antagonismBlockade of fibrinogen-mediated platelet cross-linking90% reduction in canine graft thrombosis [3]
    Attenuation of ADP-induced secretionInhibition of granule release (e.g., serotonin)ED₅₀ = 1 µg/mL for SC-49992 [3]
    Selective αIIbβ3 targetingReduced bleeding risk vs. pan-integrin blockersKGD motifs show higher specificity [9]

Comparative Analysis of Synthetic vs. Endogenous RGD Peptide Bioactivity

Synthetic RGD peptides diverge significantly from endogenous ECM ligands in bioavailability, signaling output, and therapeutic utility. These differences arise from structural simplicity versus contextual complexity within native proteins [4] [6] [8].

Structural and Functional Divergence

  • Conformational flexibility: Linear synthetic RGD (e.g., H-Gly-DL-Arg-Gly-DL-Asp-OH) adopts multiple conformations, reducing binding affinity versus cyclic variants (e.g., cilengitide) or folded ECM proteins. For example, fibronectin’s RGD resides in a flexible loop, stabilized by synergy sites (e.g., PHSRN), enhancing α5β1 affinity 1,000-fold over isolated RGD peptides [4] [10].
  • Ligand presentation: Surface-adsorbed proteins (e.g., fibronectin) undergo conformational changes that optimize integrin engagement. Synthetic RGD-coated biomaterials (e.g., hydroxyapatite) exhibit diminished cell adhesion if serum proteins adsorb competitively [4].

Bioactivity in Therapeutic Contexts

  • Targeted drug delivery: RGD-functionalized nanoparticles exploit integrin overexpression (e.g., αvβ3 in tumor vasculature) for selective drug delivery. Doxorubicin-loaded RGD-nanoparticles enhance tumor cytotoxicity while minimizing cardiotoxicity [5] [8].
  • Signaling modulation: Endogenous ligands trigger robust pro-survival signaling (e.g., PI3K/Akt) via multivalent engagement. Synthetic peptides often antagonize adhesion without activating downstream pathways, promoting anoikis in cancer cells [6] [8].

  • Table 3: Synthetic vs. Endogenous RGD Bioactivity Profiles

    ParameterSynthetic RGD PeptidesEndogenous RGD Ligands (e.g., Fibronectin)
    Binding affinityLow-moderate (IC₅₀: µM–nM range)High (IC₅₀: nM–pM range)
    Integrin selectivityTunable via cyclization/D-amino acidsBroad, context-dependent
    Downstream signalingAntagonistic (blocks adhesion/survival)Agonistic (activates PI3K/FAK pathways)
    Theranostic utilityDrug delivery, imaging, anti-angiogenesisTissue development, wound healing

Synthetic RGD mimetics thus represent reductionist tools for probing integrin biology or disrupting pathological adhesion, whereas endogenous ligands orchestrate complex morphogenetic programs through multivalent, spatially constrained presentation [4] [6] [10].

Properties

Product Name

H-Gly-DL-Arg-Gly-DL-Asp-OH

IUPAC Name

2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid

Molecular Formula

C14H25N7O7

Molecular Weight

403.39 g/mol

InChI

InChI=1S/C14H25N7O7/c15-5-9(22)20-7(2-1-3-18-14(16)17)12(26)19-6-10(23)21-8(13(27)28)4-11(24)25/h7-8H,1-6,15H2,(H,19,26)(H,20,22)(H,21,23)(H,24,25)(H,27,28)(H4,16,17,18)

InChI Key

SEFVRKXJJPMVHQ-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN)CN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.